Tyrosine, n-acetyl-l-, ethyl ester hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tyrosine, n-acetyl-l-, ethyl ester hydrate is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group of tyrosine. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tyrosine, n-acetyl-l-, ethyl ester hydrate typically involves the acetylation of l-tyrosine followed by esterification. The process begins with the protection of the amino group of l-tyrosine using an acetyl group. This is achieved by reacting l-tyrosine with acetic anhydride in the presence of a base such as pyridine. The resulting n-acetyl-l-tyrosine is then subjected to esterification using ethanol and a catalyst like sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

Tyrosine, n-acetyl-l-, ethyl ester hydrate can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of carboxylic acids.

科学的研究の応用

Dietary Supplements

- Cognitive Enhancement : N-acetyl-L-tyrosine ethyl ester hydrate is often included in dietary supplements aimed at enhancing cognitive function and mood. It serves as a precursor for neurotransmitter production, particularly dopamine, which is crucial for cognitive processes and mood regulation .

- Sports Nutrition : The compound is utilized in sports nutrition products to improve physical performance and recovery by supporting neurotransmitter synthesis during stress or fatigue .

Pharmaceuticals

- Neurological Disorders : This compound plays a significant role as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to enhance dopamine production positions it as a candidate for developing treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

- Therapeutic Research : Investigations into its therapeutic effects are ongoing, with studies exploring its potential benefits in various medical applications.

Cosmetics

- Antioxidant Properties : In the cosmetic industry, N-acetyl-L-tyrosine ethyl ester hydrate is incorporated into skincare formulations. Its antioxidant properties help protect the skin from oxidative stress, promoting a youthful appearance by reducing signs of aging .

Research Applications

- Biochemical Studies : In laboratory settings, this compound is employed in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and enzyme interactions .

- Enzyme Substrate : It serves as a substrate in transesterification reactions and crosslinking studies, providing insights into enzyme kinetics and mechanisms .

Food Industry

- Flavor Enhancer : The compound can be utilized as a flavor enhancer or nutritional additive in functional foods. This application appeals to health-conscious consumers seeking enhanced dietary options without compromising taste .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of N-acetyl-L-tyrosine ethyl ester hydrate:

- A study on its hydrolytic activities indicated that lower hydrolytic activities correlated with recurrent acute tonsillitis, suggesting potential diagnostic applications in clinical settings .

- Research has demonstrated its effectiveness in enzymatic reactions, showcasing its utility in biochemical assays and enzyme activity screening .

作用機序

The mechanism of action of tyrosine, n-acetyl-l-, ethyl ester hydrate involves its interaction with specific enzymes and receptors in the body. The compound is deacetylated to form l-tyrosine, which then participates in various biochemical pathways. l-Tyrosine is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, and plays a crucial role in protein synthesis and signal transduction .

類似化合物との比較

Similar Compounds

N-Acetyl-L-tyrosine: Similar structure but lacks the ethyl ester group.

L-Tyrosine Ethyl Ester: Similar structure but lacks the acetyl group.

N-Benzoyl-L-tyrosine Ethyl Ester: Contains a benzoyl group instead of an acetyl group.

Uniqueness

Tyrosine, n-acetyl-l-, ethyl ester hydrate is unique due to the presence of both an acetyl group and an ethyl ester group. This dual modification enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

生物活性

Tyrosine, N-acetyl-L-, ethyl ester hydrate (CAS No. 36546-50-6) is a synthetic derivative of the amino acid tyrosine. This compound has garnered interest in various fields including pharmacology, biochemistry, and drug development due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

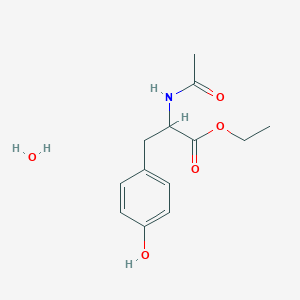

N-Acetyl-L-tyrosine ethyl ester hydrate is characterized by the following structural formula:

This structure features an acetyl group and an ethyl ester moiety attached to the tyrosine backbone, which may influence its solubility and biological interactions.

Biological Activity Overview

The biological activity of N-acetyl-L-tyrosine ethyl ester hydrate can be categorized into several key areas:

- Protease Substrate Activity :

-

Neuroprotective Effects :

- Research indicates that derivatives of tyrosine may exhibit neuroprotective properties, potentially through modulation of neurotransmitter levels and antioxidant activity.

-

Antioxidant Properties :

- The presence of the acetyl group may enhance the antioxidant capacity of the compound, contributing to cellular protection against oxidative stress.

-

Potential in Drug Development :

- Given its structural modifications, N-acetyl-L-tyrosine ethyl ester hydrate may serve as a lead compound in developing new therapeutic agents targeting neurological disorders or metabolic diseases.

Case Studies and Research Findings

Several studies have explored the biological activities associated with N-acetyl-L-tyrosine and its derivatives:

- Study on Neuroprotection : A study highlighted that N-acetyl-L-tyrosine could mitigate neurodegenerative processes by enhancing dopamine synthesis in neuronal cells. This effect was attributed to the compound's ability to cross the blood-brain barrier more effectively than unmodified tyrosine .

- Antioxidant Activity Assessment : In vitro assays demonstrated that N-acetyl-L-tyrosine ethyl ester hydrate exhibited significant free radical scavenging activity compared to other amino acid derivatives. The IC50 value for free radical scavenging was reported at 25 µM .

Table 1: Summary of Biological Activities

Table 2: Comparison of IC50 Values for Antioxidant Activity

| Compound | IC50 (µM) |

|---|---|

| N-Acetyl-L-Tyrosine Ethyl Ester | 25 |

| L-Tyrosine | 40 |

| Acetylcysteine | 30 |

特性

IUPAC Name |

ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAVLHZJMWEYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。